1,5-Dibromopentane-d10

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10Br2 |

|---|---|

Molecular Weight |

240.00 g/mol |

IUPAC Name |

1,5-dibromo-1,1,2,2,3,3,4,4,5,5-decadeuteriopentane |

InChI |

InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2/i1D2,2D2,3D2,4D2,5D2 |

InChI Key |

IBODDUNKEPPBKW-YXALHFAPSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])C([2H])([2H])Br |

Canonical SMILES |

C(CCBr)CCBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1,5-Dibromopentane-d10: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1,5-Dibromopentane-d10. Given the limited availability of specific experimental data for the deuterated form, this document leverages data from its non-deuterated analog, 1,5-Dibromopentane, to provide a thorough understanding of its characteristics. This approach is based on the principle that isotopic labeling with deuterium does not significantly alter the chemical reactivity of a molecule, although it can affect reaction rates and metabolic pathways.

Chemical Structure and Identification

This compound is a deuterated form of 1,5-Dibromopentane where all ten hydrogen atoms have been replaced with deuterium. This isotopic labeling is particularly useful in mechanistic studies, metabolic profiling, and as an internal standard in mass spectrometry-based analyses.

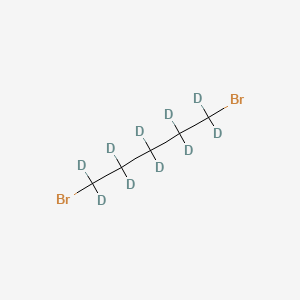

The chemical structure is as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value (for 1,5-Dibromopentane) | Value (for this compound) |

| Molecular Formula | C5H10Br2 | C5D10Br2 |

| Molecular Weight | 229.94 g/mol [1] | 240.0 g/mol |

| CAS Number | 111-24-0[1] | 1219802-90-0 |

| Appearance | Colorless to pale yellow liquid[1] | Not specified |

| Boiling Point | 110 °C at 15 mmHg[1] | Not specified |

| Melting Point | -34 °C | Not specified |

| Density | 1.688 g/mL at 25 °C[1] | Not specified |

| Refractive Index | n20/D 1.512 | Not specified |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | Presumed similar to non-deuterated form. |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, it can be reasonably inferred that the synthesis would follow a similar pathway to its non-deuterated counterpart, starting with a deuterated precursor. A common method for synthesizing 1,5-Dibromopentane is through the bromination of 1,5-pentanediol.

Experimental Protocol: Synthesis of 1,5-Dibromopentane (Non-deuterated)

This protocol describes the synthesis of 1,5-Dibromopentane from 1,5-pentanediol. A similar procedure would likely be employed for the deuterated analog, starting with 1,5-pentanediol-d12.

Materials:

-

1,5-Pentanediol

-

48% Hydrobromic acid

-

Concentrated Sulfuric acid

-

10% Sodium carbonate solution

-

Magnesium sulfate

-

500-mL three-necked flask

-

Stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Steam bath

Procedure:

-

Place 154 g (105 mL) of 48% HBr in a 500-mL three-necked flask fitted with a stirrer, reflux condenser, and dropping funnel.

-

Cool the flask in an ice bath.

-

Slowly add 130 g (71 mL) of concentrated sulfuric acid with stirring.

-

To the resulting ice-cold solution, add 35 g (0.33 mol) of redistilled commercial pentane-1,5-diol dropwise.

-

Allow the reaction mixture to stand for 24 hours.

-

Heat the mixture for 3 hours on a steam bath. The reaction mixture will separate into two layers.

-

Separate the lower layer and wash it successively with water, 10% sodium carbonate solution, and then water again.

-

Dry the product with magnesium sulfate.

The following diagram illustrates the general workflow for this synthesis.

Caption: Synthesis workflow for 1,5-Dibromopentane.

Chemical Reactivity and Applications

1,5-Dibromopentane is a versatile bifunctional electrophile due to the two reactive bromine atoms at either end of its five-carbon chain. This allows it to react with nucleophiles at both ends, which is useful for forming cyclic structures or extending carbon chains.[2] The deuterated form is expected to undergo the same types of reactions.

Nucleophilic Substitution Reactions

1,5-Dibromopentane readily undergoes nucleophilic substitution reactions. The bromine atoms act as good leaving groups, allowing for their replacement by a variety of nucleophiles.[3] This reactivity is fundamental to its use in the synthesis of more complex molecules.

The general mechanism for a nucleophilic substitution reaction with a generic nucleophile (Nu⁻) is depicted below.

Caption: General nucleophilic substitution pathway.

Applications in Synthesis

1,5-Dibromopentane and its deuterated analog are valuable intermediates in various synthetic applications, particularly in the pharmaceutical and agrochemical industries.[2]

-

Synthesis of Heterocyclic Compounds: It is frequently used to synthesize heterocyclic compounds, which are common structural motifs in many pharmaceutical agents.[2]

-

Formation of Grignard Reagents: It can be used to prepare the corresponding di-Grignard reagent, a powerful tool for forming new carbon-carbon bonds.

-

Polymer and Materials Science: It can act as a monomer or a cross-linking agent in polymerization reactions to create specialty polymers.[2]

The use of this compound in these applications allows researchers to trace the metabolic fate of the resulting molecules or to study reaction mechanisms in detail.

References

A Technical Guide to 1,5-Dibromopentane-d10 for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the physical properties of 1,5-Dibromopentane-d10. Due to the limited availability of specific experimental data for the deuterated form, this document presents detailed information for the non-deuterated analogue, 1,5-Dibromopentane, and discusses the anticipated effects of deuteration.

Core Physical Properties

| Property | Value (for 1,5-Dibromopentane) |

| Molecular Formula | C₅H₁₀Br₂ |

| Molecular Weight | 229.94 g/mol |

| Appearance | Clear colorless to pale yellow liquid |

| Density | 1.688 g/mL at 25 °C[1] |

| Boiling Point | 110 °C at 15 mmHg[1] |

| Melting Point | -34 °C[1] |

| Refractive Index | n20/D 1.512 (lit.)[1] |

| Solubility | Insoluble in water; soluble in organic solvents like benzene and chloroform.[2] |

Note on Deuterated Compound:

The molecular formula for this compound is C₅D₁₀Br₂. The molecular weight is approximately 239.06 g/mol . The primary difference lies in the substitution of ten protium (¹H) atoms with deuterium (²H) atoms. This isotopic substitution is expected to influence the physical properties.

Expected Effects of Deuteration on Physical Properties

The replacement of hydrogen with deuterium can lead to measurable changes in the physical properties of a molecule, primarily due to the increased mass of deuterium.

-

Boiling Point: Deuterated compounds typically have a slightly higher boiling point than their non-deuterated counterparts. This is attributed to the stronger intermolecular van der Waals forces resulting from the lower vibrational frequency and amplitude of the C-D bond compared to the C-H bond.

-

Density: The density of this compound is expected to be higher than that of 1,5-Dibromopentane due to the greater mass of deuterium.

-

Refractive Index: The refractive index may also be slightly altered upon deuteration, though the change is generally small.

-

Spectroscopic Properties: The most significant difference will be observed in spectroscopic analysis. In Infrared (IR) spectroscopy, the C-D stretching and bending vibrations will appear at lower frequencies (wavenumbers) compared to the C-H vibrations. In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium has a different gyromagnetic ratio and is NMR active, but it will not appear in a standard ¹H NMR spectrum. In ¹³C NMR, the coupling between carbon and deuterium (C-D) will differ from C-H coupling. Mass spectrometry will clearly show a higher molecular ion peak corresponding to the increased mass.

Experimental Protocols

For researchers who need to determine the precise physical properties of this compound, the following standard experimental methodologies can be employed.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin or other suitable heating oil

Procedure:

-

Place a few drops of the this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer.

-

Place the assembly in the Thiele tube or oil bath.

-

Heat the apparatus gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

Apparatus:

-

Pycnometer

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance (m₁).

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Place the stopper and wipe away any excess liquid.

-

Weigh the filled pycnometer (m₂).

-

The mass of the liquid is m₂ - m₁.

-

To determine the exact volume of the pycnometer, repeat the procedure with a liquid of known density (e.g., deionized water) at the same temperature.

-

Calculate the density of this compound using the formula: Density = (mass of liquid) / (volume of pycnometer).

Determination of Refractive Index (Abbe Refractometer)

An Abbe refractometer is a common instrument for measuring the refractive index of liquids.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Ensure the refractometer prisms are clean.

-

Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

-

Using a dropper, place a small sample of this compound onto the prism.

-

Close the prisms and allow the sample to reach thermal equilibrium, which can be maintained by the circulating water bath.

-

Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Read the refractive index directly from the instrument's scale.

Research Workflow and Applications

This compound is a valuable tool for researchers, particularly in drug development and mechanistic studies, due to its utility as a deuterated building block. Deuterium labeling can be used to trace the metabolic fate of a molecule or to investigate reaction mechanisms. The increased stability of the C-D bond can also be exploited to create compounds with altered pharmacokinetic profiles (the "kinetic isotope effect").

References

Core Properties of 1,5-Dibromopentane and its Deuterated Analog

An In-Depth Technical Guide to 1,5-Dibromopentane-d10: Properties and Applications

This technical guide provides comprehensive information on this compound, a deuterated analog of 1,5-Dibromopentane. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis. This document covers the fundamental physicochemical properties of this compound and presents a detailed experimental protocol for its application in a bioanalytical workflow.

1,5-Dibromopentane is a bifunctional alkylating agent used in various organic syntheses, including the preparation of heterocyclic compounds and as a cross-linking agent.[1] Its deuterated form, this compound, serves as an ideal internal standard for mass spectrometry-based quantification methods due to its chemical similarity to the analyte and its distinct mass, ensuring accurate and precise measurements.

The key quantitative data for both compounds are summarized in the table below for easy comparison.

| Property | This compound | 1,5-Dibromopentane |

| CAS Number | 1219802-90-0[1] | 111-24-0[2] |

| Molecular Formula | C₅D₁₀Br₂ | C₅H₁₀Br₂[2] |

| Molecular Weight | 240.00 g/mol [3] | 229.94 g/mol [2] |

Experimental Workflow: Quantification of 1,5-Dibromopentane in a Liquid Matrix

The following diagram illustrates a standard workflow for the quantification of 1,5-Dibromopentane in a liquid sample (e.g., plasma, wastewater, or a reaction mixture) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. This method is a common application for such deuterated compounds in analytical chemistry.

Caption: Workflow for Quantitative Analysis of 1,5-Dibromopentane using GC-MS.

Detailed Experimental Protocol

The following is a representative protocol for the quantification of 1,5-Dibromopentane in a liquid matrix, utilizing this compound as an internal standard. This protocol is based on standard analytical procedures.

Materials and Reagents

-

1,5-Dibromopentane (analyte standard)

-

This compound (internal standard)

-

Hexane (or other suitable extraction solvent, HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Sodium sulfate (anhydrous)

-

Sample matrix (e.g., human plasma, wastewater)

-

Calibration standards and quality control (QC) samples

Instrumentation

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

GC column suitable for halogenated hydrocarbons (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

-

Autosampler

-

Nitrogen evaporator

-

Vortex mixer and centrifuge

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquoting : Pipette 500 µL of the liquid sample (calibrator, QC, or unknown) into a 2 mL microcentrifuge tube.

-

Internal Standard Spiking : Add 25 µL of the this compound internal standard working solution (e.g., at 100 ng/mL in methanol) to each tube, except for blank samples.

-

Vortexing : Briefly vortex the tubes for 10 seconds to ensure thorough mixing.

-

Extraction : Add 1 mL of hexane to each tube. Vortex vigorously for 2 minutes to facilitate the extraction of the analyte and internal standard into the organic layer.

-

Centrifugation : Centrifuge the tubes at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Isolation : Carefully transfer the upper organic layer (hexane) to a clean glass tube, avoiding the aqueous layer and any precipitate.

-

Drying and Evaporation : Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water. Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution : Reconstitute the dried residue in 100 µL of hexane and transfer to a GC-MS autosampler vial with an insert.

GC-MS Analysis

-

Injection Volume : 1 µL

-

Inlet Temperature : 250°C

-

Injection Mode : Splitless

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program :

-

Initial temperature: 60°C, hold for 1 minute

-

Ramp: 20°C/min to 180°C

-

Hold: 2 minutes at 180°C

-

-

MS Transfer Line Temperature : 280°C

-

Ion Source Temperature : 230°C

-

Ionization Mode : Electron Ionization (EI) at 70 eV

-

Acquisition Mode : Selected Ion Monitoring (SIM)

-

1,5-Dibromopentane : Monitor characteristic ions (e.g., m/z 149, 151).

-

This compound : Monitor characteristic ions (e.g., m/z 159, 161).

-

Data Analysis and Quantification

-

Peak Integration : Integrate the chromatographic peak areas for the selected ions of both 1,5-Dibromopentane and this compound.

-

Ratio Calculation : Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for all samples, calibrators, and QCs.

-

Calibration Curve Construction : Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

-

Quantification of Unknowns : Determine the concentration of 1,5-Dibromopentane in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

Technical Guide: 1,5-Dibromopentane-d10 - Isotopic Enrichment and Purity Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of 1,5-Dibromopentane-d10. It includes a summary of typical specifications, detailed methodologies for analysis, and visual representations of experimental workflows. This document is intended to serve as a valuable resource for researchers utilizing this compound in their work, particularly in applications requiring a thorough understanding of its isotopic and chemical characteristics.

Data Presentation

The following tables summarize the typical isotopic enrichment and chemical purity specifications for this compound and its non-deuterated analogue.

Table 1: Isotopic Enrichment of this compound

| Parameter | Specification | Analytical Method |

| Isotopic Enrichment | ≥95% to 98 atom % D | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |

Table 2: Chemical Purity of this compound and 1,5-Dibromopentane

| Compound | Specification | Analytical Method |

| This compound | ≥95% | Gas Chromatography-Mass Spectrometry (GC-MS) |

| 1,5-Dibromopentane | >97% to >99%[1][2][3][4][5] | Gas Chromatography (GC) |

Experimental Protocols

Accurate determination of isotopic enrichment and chemical purity is critical for the reliable application of this compound. The following sections detail the typical experimental methodologies employed for these analyses.

Isotopic Enrichment Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of deuterated compounds. A combination of proton (¹H) and deuterium (²H) NMR provides a highly accurate assessment.

Principle: By comparing the integral of the residual proton signals in the ¹H NMR spectrum with the integral of the deuterium signals in the ²H NMR spectrum, the degree of deuteration can be quantified.

Generalized Protocol:

-

Sample Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) that does not have signals overlapping with the analyte.

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum.

-

Identify and integrate the residual proton signals corresponding to the pentane backbone.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum of the same sample.

-

Identify and integrate the deuterium signals.

-

-

Calculation of Isotopic Enrichment:

-

The isotopic enrichment (atom % D) is calculated using the following formula:

-

Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for assessing the chemical purity of volatile and semi-volatile compounds like this compound. It separates impurities from the main compound, and the mass spectrometer allows for their identification.

Principle: The sample is vaporized and separated based on its components' boiling points and interactions with the GC column. The mass spectrometer then fragments the eluted components, producing a unique mass spectrum for identification and quantification.

Generalized Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., dichloromethane, hexane).

-

-

GC-MS System and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for halogenated hydrocarbons (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector, typically operated in split mode.

-

Oven Temperature Program: A temperature ramp is used to ensure good separation of potential impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data is acquired in full scan mode to identify unknown impurities.

-

-

Data Analysis:

-

The total ion chromatogram (TIC) is analyzed to identify all eluted peaks.

-

The area of each peak is integrated.

-

The chemical purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

The mass spectrum of the main peak is compared to a reference spectrum to confirm the identity of this compound. Impurities can be tentatively identified by searching their mass spectra against a library (e.g., NIST).

-

Visualizations

The following diagrams illustrate the workflows for determining isotopic enrichment and chemical purity.

References

A Technical Guide to the NMR and Mass Spectrometry of 1,5-Dibromopentane-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1,5-Dibromopentane-d10. Due to the limited availability of direct experimental data for the deuterated species, this paper presents a comprehensive examination of the spectral data for the non-deuterated analogue, 1,5-Dibromopentane, and extrapolates these findings to the deuterated compound. This approach offers a robust framework for the characterization of this compound in a research and drug development context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR provide critical information.

¹H NMR Spectroscopy

In the case of fully deuterated this compound, the ¹H NMR spectrum is expected to show no signals, as all hydrogen atoms have been replaced by deuterium. However, for comparative purposes and to aid in the identification of any residual protonated impurities, the ¹H NMR data for 1,5-Dibromopentane is presented below.

Table 1: ¹H NMR Data for 1,5-Dibromopentane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.41 | Triplet | 4H | α-CH₂ (adjacent to Br) |

| 1.93 | Quintet | 4H | β-CH₂ |

| 1.58 | Quintet | 2H | γ-CH₂ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to be very similar to that of its non-deuterated counterpart, with minor upfield shifts of the carbon signals due to the isotopic effect of deuterium. The signals may also appear as multiplets due to C-D coupling.

Table 2: ¹³C NMR Data for 1,5-Dibromopentane

| Chemical Shift (δ) ppm | Assignment |

| 33.6 | α-C (adjacent to Br) |

| 32.7 | β-C |

| 25.7 | γ-C |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 1,5-Dibromopentane results in a characteristic fragmentation pattern. For this compound, the masses of the molecular ion and all fragments containing deuterium will be shifted by +10 atomic mass units (amu) compared to the non-deuterated compound.

Table 3: Mass Spectrometry Data for 1,5-Dibromopentane

| m/z | Relative Intensity (%) | Proposed Fragment |

| 228, 230, 232 | Low | [M]⁺ (Molecular Ion) |

| 149, 151 | Moderate | [M - Br]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 41 | Base Peak | [C₃H₅]⁺ |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 238, 240, 242 | Low | [M]⁺ (Molecular Ion) |

| 159, 161 | Moderate | [M - Br]⁺ |

| 79 | High | [C₅D₉]⁺ |

| 46 | Base Peak | [C₃D₅]⁺ |

Experimental Protocols

NMR Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used, and for ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a gas chromatograph (GC) or a direct insertion probe. The molecules are ionized by a beam of electrons (typically at 70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Technical Guide: Synthesis and Characterization of 1,5-Dibromopentane-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and characterization of 1,5-dibromopentane-d10. Given the absence of a directly published synthesis for this specific isotopologue, this document outlines a robust synthetic strategy based on established chemical transformations and provides predicted characterization data. This guide is intended to serve as a valuable resource for researchers requiring this compound for applications such as metabolic studies, mechanistic investigations, or as a heavy-labeled internal standard in quantitative mass spectrometry.

Introduction

This compound (C₅D₁₀Br₂) is the deuterated analogue of 1,5-dibromopentane, a versatile bifunctional alkylating agent used in the synthesis of various organic compounds, including pharmaceuticals and materials. The incorporation of deuterium atoms can significantly alter the metabolic fate of a molecule, often leading to a longer biological half-life due to the kinetic isotope effect. This makes this compound a valuable tool in drug discovery and development for studying the pharmacokinetics and metabolism of parent compounds.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a two-step process commencing with the preparation of the deuterated precursor, pentane-1,5-diol-d12, followed by its bromination.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Pentane-1,5-diol-d12

The key intermediate, pentane-1,5-diol-d12, can be synthesized via the reduction of a fully deuterated glutaric acid, glutaric acid-d8.

2.1.1. Preparation of Glutaric acid-d8

While glutaric acid-d4 is commercially available, achieving full deuteration at all methylene positions (glutaric acid-d8) requires a specific protocol. A plausible method involves H/D exchange under basic or acidic conditions using D₂O as the deuterium source. Given the acidity of α-protons to a carbonyl group, this exchange is feasible.

2.1.2. Reduction of Glutaric acid-d8 to Pentane-1,5-diol-d12

The reduction of the dicarboxylic acid to the corresponding diol is a standard transformation. A robust method for this is the use of a strong reducing agent like lithium aluminum deuteride (LiAlD₄) to ensure the hydroxyl protons are also deuterium atoms. Alternatively, catalytic hydrogenation with deuterium gas (D₂) over a suitable catalyst could be employed.

Step 2: Synthesis of this compound from Pentane-1,5-diol-d12

The conversion of the deuterated diol to the desired dibromide can be achieved using hydrobromic acid (HBr). This is a well-established reaction for the synthesis of the non-deuterated analogue.

Experimental Protocols

Synthesis of Pentane-1,5-diol-d12

Materials:

-

Glutaric acid

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Deuterated hydrochloric acid (DCl) in D₂O

Procedure for Deuteration of Glutaric Acid:

-

In a round-bottom flask equipped with a reflux condenser, dissolve glutaric acid in an excess of D₂O.

-

Add a catalytic amount of NaOD solution to raise the pH and facilitate H/D exchange.

-

Heat the mixture to reflux for an extended period (e.g., 24-48 hours) to ensure complete exchange at all methylene positions.

-

Cool the reaction mixture and neutralize with DCl in D₂O.

-

Remove the D₂O under reduced pressure to obtain crude glutaric acid-d8. The product can be purified by recrystallization from a suitable solvent.

Procedure for Reduction of Glutaric acid-d8:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend LiAlD₄ in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of glutaric acid-d8 in anhydrous THF to the LiAlD₄ suspension with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlD₄ by the sequential slow addition of D₂O, followed by a 15% NaOD solution in D₂O, and finally more D₂O.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude pentane-1,5-diol-d12.

-

Purify the product by vacuum distillation.

Synthesis of this compound

Materials:

-

Pentane-1,5-diol-d12

-

48% Hydrobromic acid (HBr) in water

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine pentane-1,5-diol-d12 and 48% hydrobromic acid.

-

Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

-

Heat the mixture to reflux for several hours.

-

After cooling to room temperature, separate the lower organic layer containing the product.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the crude this compound by vacuum distillation.

Characterization Data

The following tables summarize the expected and known characterization data for this compound and its non-deuterated analogue for comparison.

Table 1: Physicochemical Properties

| Property | 1,5-Dibromopentane | This compound (Predicted) |

| Molecular Formula | C₅H₁₀Br₂ | C₅D₁₀Br₂ |

| Molecular Weight | 229.94 g/mol | 239.99 g/mol |

| Boiling Point | 222 °C at 760 mmHg | Slightly higher than non-deuterated |

| Density | 1.688 g/mL at 25 °C | Slightly higher than non-deuterated |

| Refractive Index | n20/D 1.513 | Similar to non-deuterated |

Table 2: Spectroscopic Data

| Technique | 1,5-Dibromopentane | This compound (Predicted) |

| ¹H NMR | δ ~3.4 (t, 4H), ~1.9 (p, 4H), ~1.6 (p, 2H) | No significant signals expected due to deuteration. |

| ¹³C NMR | δ ~33.8, ~32.6, ~25.5 | Signals expected around δ ~33.8, ~32.6, ~25.5, potentially showing C-D coupling. |

| Mass Spec (EI) | m/z 230, 228, 232 (M⁺), 151, 149 (M-Br)⁺, 69 (C₅H₉)⁺ | m/z 240, 238, 242 (M⁺), 159, 157 (M-Br)⁺, 79 (C₅D₉)⁺ |

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the key workflows described in this guide.

Caption: Detailed experimental workflow for the synthesis of this compound.

Caption: Logical workflow for the characterization of this compound.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials. All procedures should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Hydrobromic acid and Sulfuric acid: These are corrosive and can cause severe burns. Handle with extreme care.

-

Lithium aluminum deuteride: This is a highly reactive and flammable solid. It reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.

-

1,5-Dibromopentane: This is an irritant. Avoid contact with skin and eyes.

Conclusion

This technical guide provides a detailed, albeit theoretical, pathway for the synthesis and characterization of this compound. The proposed methods are based on well-established organic transformations and are expected to be high-yielding. The predicted characterization data will be crucial for confirming the identity and purity of the final product. This guide should serve as a solid foundation for any research group embarking on the synthesis of this valuable isotopically labeled compound.

A Technical Guide to the Solubility of 1,5-Dibromopentane-d10 in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Dibromopentane-d10, a deuterated isotopologue of 1,5-Dibromopentane. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical research, and as an internal standard in analytical methods. This document outlines its expected solubility profile based on data from its non-deuterated counterpart, details standard experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Introduction: The Impact of Deuteration on Solubility

Solubility Profile of 1,5-Dibromopentane

1,5-Dibromopentane is a relatively nonpolar compound due to its five-carbon aliphatic chain, which dictates its solubility behavior according to the "like dissolves like" principle.[3][5] Its two bromine atoms add some polarity, but the overall character remains hydrophobic. The following table summarizes its solubility in a range of common laboratory solvents.

| Solvent Category | Solvent Name | Formula | Solubility Classification | Citation |

| Nonpolar | Hexane | C₆H₁₄ | Soluble | [5] |

| Benzene | C₆H₆ | Soluble | [6][7] | |

| Carbon Tetrachloride | CCl₄ | Slightly Soluble | [6] | |

| Polar Aprotic | Chloroform | CHCl₃ | Soluble | [5][6][7][8] |

| Acetone | C₃H₆O | Soluble | [5] | |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Miscible | [9] | |

| Polar Protic | Water | H₂O | Insoluble | [5][6][7][10] |

| Methanol | CH₃OH | Sparingly Soluble | [8] |

Experimental Protocols for Solubility Determination

To empirically verify the solubility of this compound, the following standard laboratory protocols can be employed.

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a specific solvent.

-

Preparation : Dispense 1 mL of the selected solvent into a clean, dry test tube.

-

Solute Addition : Add approximately 2-3 drops (or ~50 µL) of this compound to the solvent.

-

Mixing : Cap the test tube and shake it vigorously for 10-20 seconds.[11] A vortex mixer can be used for more thorough agitation.[12]

-

Observation : Allow the mixture to stand for at least 30 seconds and observe the result against a contrasting background.[11]

-

Soluble/Miscible : The mixture forms a single, clear, homogeneous phase.[8][10]

-

Insoluble/Immiscible : The mixture is cloudy, forms two distinct layers, or visible droplets of the solute remain suspended.[8][10][13]

-

Partially Soluble : The mixture may appear slightly cloudy, or a significant portion of the solute dissolves while a small amount remains as a separate phase.

-

-

Documentation : Record the observations for each solvent tested.

This protocol determines the maximum mass of solute that can dissolve in a given volume of solvent at a specific temperature.

-

Sample Preparation : Add an excess amount of this compound to a known volume (e.g., 10.0 mL) of the chosen solvent in a sealed vial or flask. The presence of an undissolved phase is necessary to ensure the solution is saturated.

-

Equilibration : Seal the container to prevent solvent evaporation. Agitate the mixture using a magnetic stirrer or a shaker bath at a constant, recorded temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation : Cease agitation and allow the mixture to stand at the same constant temperature until the undissolved solute has completely settled, leaving a clear supernatant.

-

Sample Extraction : Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette, ensuring no undissolved material is transferred.

-

Solvent Evaporation : Transfer the aliquot of the saturated solution to a pre-weighed, clean, dry vial. Gently evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the solute's boiling point until a constant weight is achieved.

-

Calculation : Weigh the vial containing the solute residue. The difference between this final weight and the initial weight of the empty vial gives the mass of the dissolved this compound.

-

Data Expression : Calculate the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Solubility Testing Workflow

The following diagram illustrates a logical workflow for the qualitative assessment of the solubility of this compound.

Caption: A flowchart illustrating the decision-making process for the qualitative solubility analysis of this compound.

References

- 1. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 2. researchgate.net [researchgate.net]

- 3. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 4. The deuteration of organic compounds as a tool to teach chemistry [scielo.org.mx]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. csub.edu [csub.edu]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Miscibility - Wikipedia [en.wikipedia.org]

- 9. Qualitative Analysis of Organic Compounds. [wwwchem.uwimona.edu.jm]

- 10. sciencenotes.org [sciencenotes.org]

- 11. saltise.ca [saltise.ca]

- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 13. Solvent Miscibility Table [sigmaaldrich.com]

An In-depth Technical Guide on the Safe Handling of 1,5-Dibromopentane-d10

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical and Physical Properties

1,5-Dibromopentane-d10 is a deuterated form of 1,5-dibromopentane. The substitution of hydrogen with deuterium increases the molecular weight but is not expected to significantly alter the chemical reactivity or hazards associated with the molecule.

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 1219802-90-0 | [1] |

| Molecular Formula | C₅D₁₀Br₂ | [1] |

| Molecular Weight | 240 g/mol | [1] |

| Appearance | Light brown or clear colorless to yellow-brown liquid | [2][3] |

| Boiling Point | 110 °C at 15 mmHg | |

| Melting Point | -34 °C | |

| Density | 1.688 g/mL at 25 °C | |

| Vapor Density | 8 (vs air) | [4] |

| Solubility | Insoluble in water. Soluble in organic solvents like hexane, chloroform, and acetone. | [3][4][5] |

| Refractive Index | n20/D 1.512 | |

| Flash Point | > 110 °C |

Section 2: Hazard Identification and GHS Classification

Based on the data for 1,5-Dibromopentane, the deuterated compound should be handled as a hazardous substance.

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Flammable Liquids | Category 4 | Combustible liquid |

Hazard Pictograms:

-

GHS07: Exclamation Mark[7]

Precautionary Statements:

| Code | Statement |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[6][8] |

| P270 | Do not eat, drink or smoke when using this product.[4][6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[8][9] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4][7] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8][9] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[8] |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[8] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Section 3: Experimental Protocols and Handling Procedures

3.1 Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[7]

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).[7]

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.[7]

-

Respiratory Protection: In case of inadequate ventilation, wear a suitable respirator.[7]

3.2 Safe Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Wash hands thoroughly after handling.[7]

-

Keep away from open flames, hot surfaces, and sources of ignition.[6]

3.3 Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

-

Keep away from heat, sparks, and flame.[6]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[4][6]

3.4 Spill and Leak Procedures

-

Evacuate Personnel: Evacuate unnecessary personnel from the area.[7]

-

Ventilate Area: Ensure adequate ventilation.[7]

-

Contain Spill: Soak up the spill with inert absorbent material (e.g., sand, silica gel, universal binder).[6]

-

Collect Waste: Collect the absorbed material into a suitable, closed container for disposal.[6][7]

-

Decontaminate Area: Clean the spill area thoroughly.

-

Environmental Precautions: Do not let the chemical enter the environment.[6][7]

3.5 First-Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[7]

-

If on Skin: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[7]

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[6]

Section 4: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[7]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[7]

-

Specific Hazards: Combustible liquid.[6] Containers may explode when heated.[10]

-

Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[4][6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Section 5: Logical Workflow for Handling this compound

The following diagram illustrates a safe handling workflow for this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1,5-Dibromopentane | C5H10Br2 | CID 8100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. chemos.de [chemos.de]

- 10. kscl.co.in [kscl.co.in]

Commercial Suppliers of High-Purity 1,5-Dibromopentane-d10: A Technical Guide

For researchers, scientists, and professionals in drug development, sourcing high-purity deuterated compounds is a critical step in ensuring the accuracy and reliability of experimental outcomes. 1,5-Dibromopentane-d10, a deuterated analog of 1,5-dibromopentane, serves as a valuable building block in organic synthesis and a stable isotope-labeled internal standard for mass spectrometry-based applications. This technical guide provides an in-depth overview of commercial suppliers offering high-purity this compound, along with relevant technical data to aid in procurement decisions.

Supplier and Product Overview

Several reputable chemical suppliers specialize in the provision of high-purity deuterated compounds for research and development purposes. The following table summarizes the key quantitative information for this compound available from prominent commercial suppliers.

| Supplier | CAS Number | Molecular Weight | Isotopic Enrichment | Purity | Available Quantities |

| MedChemExpress | 1219802-90-0 | 240.00 | Not specified | Not specified | Inquire for details |

| Clinivex | 1219802-90-0 | 240.00 | 99 atom % D[1] | Not specified | 0.1 g, 0.25 g[1] |

| Pharmaffiliates | 1219802-90-0 | 240.00 | Not specified | High Purity | Inquire for details[2] |

| CymitQuimica (distributor for Toronto Research Chemicals) | 1219802-90-0 | Not specified | Not specified | Not specified | Inquire for details[3] |

Experimental Protocols

While specific experimental protocols for the direct use of this compound are often application-dependent and developed in-house by research laboratories, general methodologies for the application of deuterated compounds in drug development are well-established.

A common application of deuterated compounds like this compound is in pharmacokinetic studies using liquid chromatography-mass spectrometry (LC-MS). In such studies, the deuterated compound is used as an internal standard. The following is a generalized workflow:

-

Standard Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol, acetonitrile). A series of working standards are then prepared by serial dilution.

-

Sample Preparation: The biological matrix (e.g., plasma, urine, tissue homogenate) is spiked with a known concentration of the this compound internal standard. The analyte of interest (the non-deuterated counterpart) is then extracted using an appropriate method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

LC-MS Analysis: The extracted sample is injected into an LC-MS system. The chromatographic conditions are optimized to separate the analyte from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect the parent and daughter ions of both the analyte and the deuterated internal standard.

-

Quantification: The peak area ratio of the analyte to the internal standard is calculated and plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples is then determined from this curve.

Visualizing Workflows and Relationships

To further illustrate the application and sourcing of deuterated compounds, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a decision-making process for supplier selection.

References

Methodological & Application

Application Note: Quantification of 1,5-Dichloropentane in Environmental Samples using 1,5-Dibromopentane-d10 as an Internal Standard by LC-MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of 1,5-dichloropentane in environmental water samples. To ensure accuracy and precision, a deuterated internal standard, 1,5-dibromopentane-d10, is employed to compensate for variations during sample preparation and analysis. The protocol provides a comprehensive guide, from sample extraction to data interpretation, and is suitable for laboratories conducting environmental monitoring or related research.

Introduction

1,5-Dichloropentane is a halogenated organic compound that can be present in the environment due to industrial activities. Accurate quantification of such compounds is crucial for assessing environmental impact and ensuring regulatory compliance. The use of an internal standard is essential in LC-MS analysis to correct for potential matrix effects and variations in instrument response.[1][2][3] A stable isotope-labeled internal standard, such as this compound, is the preferred choice as it shares very similar chemical and physical properties with the analyte, ensuring it behaves similarly throughout the analytical process.[1][4][5] This co-elution and similar ionization behavior lead to more accurate and precise quantification.[4]

Experimental Protocols

Materials and Reagents

-

1,5-Dichloropentane (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Environmental water samples

Instrumentation

-

Liquid Chromatograph (LC) system

-

Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source

Sample Preparation: Solid Phase Extraction (SPE)

-

Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Loading: Load 100 mL of the water sample, previously spiked with a known concentration of this compound internal standard, onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove any interfering substances.

-

Elution: Elute the analyte and internal standard from the cartridge with 5 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase.

LC-MS Method

| Parameter | Condition |

| LC Column | C18 column (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | 40% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 40% B and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Selected Ion Monitoring (SIM) |

| Monitored Ions | 1,5-Dichloropentane: [M+H]⁺; this compound: [M+H]⁺ |

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 12,540 | 1,150,000 | 0.0109 |

| 5 | 63,200 | 1,165,000 | 0.0542 |

| 10 | 128,900 | 1,148,000 | 0.1123 |

| 50 | 645,300 | 1,155,000 | 0.5587 |

| 100 | 1,295,000 | 1,160,000 | 1.1164 |

| 500 | 6,510,000 | 1,152,000 | 5.6510 |

Linearity: The calibration curve demonstrated excellent linearity over the concentration range of 1-500 ng/mL, with a correlation coefficient (R²) of >0.999.

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three different concentration levels.

| QC Level | Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |

| Low | 15 | 14.8 | 98.7 | 4.2 |

| Medium | 75 | 76.2 | 101.6 | 3.1 |

| High | 400 | 395.5 | 98.9 | 2.5 |

Mandatory Visualization

Caption: Experimental workflow for the quantification of 1,5-dichloropentane.

Caption: Principle of internal standard correction for variability.

Conclusion

The developed LC-MS method utilizing this compound as an internal standard provides a reliable and accurate means for the quantification of 1,5-dichloropentane in environmental water samples. The use of a deuterated internal standard effectively compensates for variations in sample preparation and instrument response, leading to high-quality quantitative data. This protocol is well-suited for routine environmental analysis and research applications.

References

Application Note: 1,5-Dibromopentane-d10 for the Synthesis of Deuterated Tracers in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolite fluxes. Deuterium-labeled compounds, in particular, offer a non-radioactive method for tracing the metabolic fate of molecules in vitro and in vivo. 1,5-Dibromopentane-d10, a deuterated aliphatic dibromide, serves as a versatile building block for the chemical synthesis of a variety of deuterated molecules. This application note provides detailed protocols for the synthesis of a deuterated fatty acid using this compound and its subsequent application as an internal standard in mass spectrometry-based metabolic studies.

Introduction

Metabolic studies are crucial for understanding disease states, drug metabolism, and the overall physiological condition of an organism. The use of stable isotopes, such as deuterium (²H), has become an indispensable tool in metabolomics.[1] Deuterium labeling allows for the tracing of metabolic pathways, the quantification of metabolite turnover, and the identification of unknown metabolites.[2] The low natural abundance of deuterium (0.015%) ensures that the signal from an administered deuterated substrate is easily distinguishable from the background.[2]

While deuterated water (D₂O) and glucose are commonly used for global metabolic labeling, the synthesis of specific deuterated molecules allows for targeted investigation of particular pathways.[3] this compound is a deuterated chemical intermediate that can be employed in the synthesis of various deuterated compounds, including fatty acids, amino acids, and other metabolites.[4][5] These synthesized deuterated molecules can then be used as tracers to follow their metabolic fate or as internal standards for accurate quantification in mass spectrometry.[6][7]

This document outlines a protocol for the synthesis of a deuterated fatty acid using this compound and its application as an internal standard for the quantification of its unlabeled counterpart in a biological matrix.

Data Presentation

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₅D₁₀Br₂ |

| Molecular Weight | 239.99 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Deuterium Incorporation | ≥ 98% |

Table 2: Example Quantitative Data from a Spiking Experiment

This table illustrates the expected data from an experiment where a known amount of a synthesized deuterated fatty acid (Internal Standard) is spiked into a biological sample to quantify the endogenous (unlabeled) fatty acid.

| Sample ID | Endogenous Fatty Acid Peak Area (Unlabeled) | Deuterated Fatty Acid Peak Area (Internal Standard) | Calculated Concentration of Endogenous Fatty Acid (µM) |

| Control 1 | 150,000 | 500,000 | 30 |

| Control 2 | 165,000 | 510,000 | 32.4 |

| Treated 1 | 300,000 | 490,000 | 61.2 |

| Treated 2 | 320,000 | 505,000 | 63.4 |

Experimental Protocols

Protocol 1: Synthesis of Deuterated Heptadecanoic Acid-d10

This protocol describes a hypothetical synthesis of a deuterated C17 fatty acid using this compound.

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide

-

1-Bromododecane

-

Potassium hydroxide

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Malonic Ester Synthesis (Step 1):

-

In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add diethyl malonate to the solution while stirring.

-

Add this compound dropwise to the reaction mixture and reflux for 4-6 hours.

-

After cooling, add 1-bromododecane and reflux for another 8-12 hours.

-

-

Hydrolysis and Decarboxylation (Step 2):

-

Cool the reaction mixture to room temperature and add a solution of potassium hydroxide in ethanol.

-

Reflux the mixture for 2-4 hours to hydrolyze the ester groups.

-

Remove the ethanol by rotary evaporation.

-

Add water to dissolve the potassium salt and wash with diethyl ether to remove any unreacted starting materials.

-

Acidify the aqueous layer with cold hydrochloric acid to precipitate the dicarboxylic acid.

-

Heat the mixture to induce decarboxylation, yielding the deuterated heptadecanoic acid-d10.

-

-

Purification:

-

Extract the deuterated fatty acid with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.

-

Purify the product by column chromatography or recrystallization.

-

-

Characterization:

-

Confirm the structure and deuterium incorporation of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Protocol 2: Use of Deuterated Heptadecanoic Acid-d10 as an Internal Standard

This protocol details the use of the synthesized deuterated fatty acid as an internal standard for quantifying endogenous heptadecanoic acid in a plasma sample by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Synthesized deuterated heptadecanoic acid-d10

-

Plasma samples

-

Methanol

-

Chloroform

-

Internal standard solution (deuterated heptadecanoic acid-d10 in methanol)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

GC-MS system

Procedure:

-

Sample Preparation and Lipid Extraction:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the internal standard solution of a known concentration.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic layer containing the lipids.

-

-

Derivatization:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add 50 µL of BSTFA and 50 µL of pyridine.

-

Incubate at 60°C for 30 minutes to convert the fatty acids to their volatile trimethylsilyl (TMS) esters.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use a suitable GC column and temperature program to separate the fatty acid methyl esters.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect the characteristic ions of the unlabeled and deuterated heptadecanoic acid-TMS esters.

-

-

Quantification:

-

Integrate the peak areas for the specific m/z values of the unlabeled and deuterated fatty acid derivatives.

-

Calculate the concentration of the endogenous heptadecanoic acid using the ratio of the peak area of the unlabeled analyte to the peak area of the deuterated internal standard and a pre-determined calibration curve.

-

Visualizations

Caption: Overall workflow from synthesis to application.

References

- 1. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lcms.cz [lcms.cz]

- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

Application Notes: Elucidating Reaction Mechanisms with 1,5-Dibromopentane-d10 as a Tracer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are invaluable tools in the detailed study of chemical reaction mechanisms. 1,5-Dibromopentane-d10, a deuterated analog of 1,5-dibromopentane, serves as an effective tracer in mechanistic studies, particularly in the synthesis of heterocyclic compounds such as piperidines. The substitution of hydrogen with deuterium atoms allows researchers to track the fate of specific atoms throughout a reaction sequence, providing insights into bond-forming and bond-breaking steps, reaction intermediates, and potential kinetic isotope effects. These studies are crucial in drug development for understanding synthetic pathways, optimizing reaction conditions, and ensuring the desired molecular architecture.

Principle of Isotopic Labeling and Tracer Studies

The core principle behind using this compound as a tracer lies in the mass difference between hydrogen (¹H) and deuterium (²H or D). This mass difference leads to a lower vibrational frequency of C-D bonds compared to C-H bonds, resulting in a slightly higher bond dissociation energy for C-D bonds. This difference can influence reaction rates, a phenomenon known as the Kinetic Isotope Effect (KIE). By analyzing the position and distribution of deuterium atoms in the reaction products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the reaction pathway can be elucidated.

Application: Mechanistic Study of Piperidine Synthesis

A common application of 1,5-dibromopentane is in the synthesis of piperidine rings through reaction with a primary amine. The generally accepted mechanism involves a double SN2 reaction. However, the use of this compound can provide definitive evidence for this pathway and rule out alternative mechanisms.

In this application note, we will focus on the reaction of a primary amine (R-NH₂) with this compound to form an N-substituted piperidine-d10.

Reaction Scheme:

By analyzing the final piperidine product, we can confirm that all ten deuterium atoms are retained on the carbon skeleton, supporting a direct nucleophilic substitution mechanism where the C-D bonds remain intact throughout the reaction.

Experimental Protocols

Protocol 1: Synthesis of N-Benzylpiperidine-d10

This protocol details the synthesis of N-benzylpiperidine-d10 from benzylamine and this compound.

Materials:

-

This compound (C₅D₁₀Br₂)

-

Benzylamine (C₆H₅CH₂NH₂)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Diethyl ether ((C₂H₅)₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of benzylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and this compound (1.1 eq).

-

Stir the reaction mixture vigorously at reflux (approximately 82°C) for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-benzylpiperidine-d10.

Characterization:

-

¹H NMR: To confirm the absence of protons on the piperidine ring carbons.

-

¹³C NMR: To confirm the carbon skeleton.

-

Mass Spectrometry (GC-MS or LC-MS): To determine the molecular weight and confirm the incorporation of ten deuterium atoms.

Data Presentation

Table 1: Mass Spectrometric Data for N-Benzylpiperidine Isotopologues

| Compound | Chemical Formula | Expected Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Deuterium Incorporation (%) |

| N-Benzylpiperidine | C₁₂H₁₇N | 175.1361 | - | 0 |

| N-Benzylpiperidine-d10 | C₁₂H₇D₁₀N | 185.1989 | 185.1992 | >98% |

Visualizations

Reaction Mechanism Workflow

Caption: Experimental workflow for the synthesis of N-benzylpiperidine-d10.

Proposed Reaction Mechanism

Application Notes and Protocols for Grignard Reaction of 1,5-Dibromopentane-d10

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of deuterated cyclopentane via an intramolecular Grignard reaction using 1,5-Dibromopentane-d10. This procedure is particularly relevant for the synthesis of isotopically labeled internal standards for mass spectrometry, probes for metabolic studies, and in mechanistic investigations.

Introduction

Grignard reactions are a fundamental tool in organic synthesis for the formation of carbon-carbon bonds. The use of deuterated starting materials, such as this compound, allows for the introduction of stable isotopic labels into molecules. In the case of 1,5-dihaloalkanes, the Grignard reagent, once formed at one carbon center, can undergo a facile intramolecular nucleophilic substitution at the other carbon-halogen bond to form a cyclic alkane. This protocol details the preparation of cyclopentane-d10 through the intramolecular cyclization of the Grignard reagent derived from this compound.

Safety Precautions

-

This compound , similar to its non-deuterated analog, is expected to be a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Diethyl ether and Tetrahydrofuran (THF) are extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Grignard reagents are highly reactive and moisture-sensitive. The reaction must be carried out under anhydrous (dry) conditions. All glassware must be thoroughly dried before use, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Magnesium turnings are flammable solids.

-

The reaction can be exothermic. Proper temperature control is crucial.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Grignard reaction of 1,5-Dibromopentane. Note that yields for the deuterated analog are expected to be similar.

| Parameter | Value |

| Reactant | This compound |

| Reagent | Magnesium Turnings |

| Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | 2 - 4 hours |

| Typical Yield of Cyclopentane-d10 | 70-85% |

Experimental Protocol

Materials and Equipment

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an activator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (nitrogen or argon) with manifold

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Standard glassware for extraction and distillation

Step-by-Step Procedure

-

Preparation of Glassware: All glassware must be rigorously dried in an oven at >100 °C for several hours and allowed to cool in a desiccator or under a stream of inert gas.

-

Reaction Setup:

-

Assemble the three-necked round-bottom flask with the reflux condenser, dropping funnel, and an inlet for inert gas.

-

Place a magnetic stir bar in the flask.

-

Flame-dry the entire apparatus under a flow of inert gas to remove any adsorbed moisture.

-

Allow the apparatus to cool to room temperature under the inert atmosphere.

-

-

Initiation of Grignard Reagent Formation:

-

To the cooled flask, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine. The purple vapor of iodine will become visible upon gentle warming, which helps to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF.

-

-

Grignard Reaction and Intramolecular Cyclization:

-

Add a small portion (approximately 10%) of the this compound solution to the magnesium turnings.

-

The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

-

Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 2-3 hours to ensure complete reaction. The formation of the Grignard reagent and its subsequent intramolecular cyclization occur in the same pot.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. This will hydrolyze any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

The resulting solution contains cyclopentane-d10. Due to its volatility, careful removal of the solvent by distillation at atmospheric pressure is recommended.

-

Further purification can be achieved by fractional distillation to isolate the pure cyclopentane-d10.

-

Visualizations

Caption: Reaction mechanism for the formation of Cyclopentane-d10.

Caption: Experimental workflow for Cyclopentane-d10 synthesis.

Application Note: Synthesis of Deuterated N-Benzylpiperidine-d10 as a Pharmaceutical Intermediate

Abstract

This application note details a robust protocol for the synthesis of N-benzylpiperidine-d10, a deuterated pharmaceutical intermediate, utilizing 1,5-dibromopentane-d10 and benzylamine. The incorporation of deuterium into pharmaceutical candidates can significantly enhance their metabolic profiles, leading to improved pharmacokinetic properties. This document provides a comprehensive experimental procedure, quantitative data analysis, and visual workflows to guide researchers, scientists, and drug development professionals in the preparation of deuterated heterocyclic scaffolds.

Introduction

Deuterium-labeled compounds are increasingly utilized in drug discovery and development to leverage the kinetic isotope effect. The substitution of hydrogen with deuterium at specific molecular positions can slow down metabolic processes, leading to a longer drug half-life, reduced toxic metabolites, and an overall improved therapeutic window. Piperidine moieties are prevalent in a vast array of pharmaceuticals, making deuterated piperidine intermediates valuable building blocks for novel drug candidates. This compound serves as an excellent starting material for the construction of a fully deuterated piperidine ring. This note describes the synthesis of N-benzylpiperidine-d10 through the cyclization of this compound with benzylamine.

Key Application: Synthesis of N-Benzylpiperidine-d10

The described protocol is a classical approach for the synthesis of N-substituted piperidines, adapted for a deuterated analogue. The reaction involves the nucleophilic substitution of the bromine atoms in this compound by the primary amine, benzylamine, leading to the formation of the deuterated piperidine ring.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of N-Benzylpiperidine-d10.

Experimental Protocol

Materials and Reagents:

-

This compound (Isotopic Purity: ≥98%)

-

Benzylamine (≥99%)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-